molecular formula C21H26O10 B13398310 3-Benzyl-1,2,4,6-tetraacetylgalactopyranose

3-Benzyl-1,2,4,6-tetraacetylgalactopyranose

Cat. No.: B13398310
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,4,6-tetraacetylgalactopyranose is a synthetic organic compound derived from galactopyranose, a form of galactose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2,4,6-tetraacetylgalactopyranose typically involves the acetylation of galactopyranose followed by benzylation The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2,4,6-tetraacetylgalactopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The acetyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

3-Benzyl-1,2,4,6-tetraacetylgalactopyranose has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound serves as a model substrate in enzymatic studies, particularly those involving glycosidases.

    Medicine: It is investigated for its potential role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for various synthetic materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2,4,6-tetraacetylgalactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and acetyl groups play a crucial role in these interactions by enhancing the compound’s binding affinity and specificity. The pathways involved often include enzymatic hydrolysis, where the acetyl groups are cleaved to release the active galactopyranose moiety.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

Uniqueness

3-Benzyl-1,2,4,6-tetraacetylgalactopyranose is unique due to the specific arrangement of benzyl and acetyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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